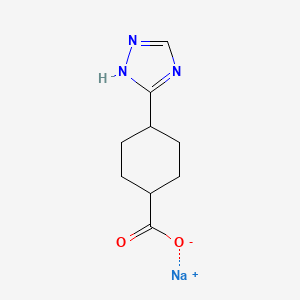

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate and related compounds involves multiple steps, starting from basic raw materials to the final compound. An example includes the synthesis of nitrogen-rich energetic compounds and their sodium complexes, utilizing diaminomaleonitrile as the starting material in a multistep synthesis process. These compounds are characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA) (Qin et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds is often confirmed using single-crystal X-ray diffraction. This technique allows for the detailed analysis of the compound's crystal structure, providing insights into the arrangement of atoms and the geometry of the molecule. The crystal structure analysis reveals the precise molecular conformation and the interactions that stabilize the structure (Qin et al., 2016).

Chemical Reactions and Properties

Triazole derivatives undergo a variety of chemical reactions, including cycloaddition reactions, which are pivotal in synthesizing various functionalized compounds. For instance, the [3 + 2] cycloaddition of sodium azide with α-haloacrylates yields N-unsubstituted 1,2,3-triazole-4-carboxylates, showcasing the compound's reactivity and versatility in forming diverse chemical structures (Augustine et al., 2014).

Physical Properties Analysis

The physical properties, such as thermal stability, density, and detonation characteristics of triazole derivatives, are crucial for their application in energetic materials. Differential scanning calorimetry (DSC) is used to measure the thermal stability, revealing decomposition temperatures and providing data on the compound's safety and stability under various conditions (Qin et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other chemical reagents, formation of complexes, and its behavior in chemical reactions, are foundational to its use in synthesis and manufacturing of various products. These properties are determined through a combination of experimental techniques, including spectroscopy and crystallography, to understand the compound's behavior in chemical processes (Qin et al., 2016).

作用机制

Target of Action

It’s known that 1,2,4-triazole derivatives often exhibit anticancer activity . This activity is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

It’s known that 1,2,4-triazole derivatives can have weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth of these cells.

Biochemical Pathways

Given the anticancer activity of 1,2,4-triazole derivatives, it’s likely that the compound affects pathways related to cell growth and proliferation .

Result of Action

Given the anticancer activity of 1,2,4-triazole derivatives, it’s likely that the compound’s action results in the inhibition of cell growth and proliferation .

生化分析

Biochemical Properties

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in this compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction is crucial for studying the metabolism of various drugs and xenobiotics. Additionally, this compound can form hydrogen bonds with amino acid residues in protein active sites, affecting enzyme function and protein-protein interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . For example, the triazole ring can coordinate with metal ions in metalloenzymes, disrupting their function . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to the compound’s ability to modulate cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse reactions . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of other enzymes and cofactors, altering the overall metabolic profile of cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNNURNZUCZDBT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)

![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)

![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)

![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)

![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)